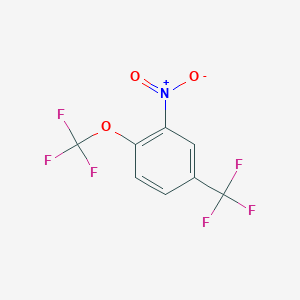![molecular formula C24H27N6O11P B008637 4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate CAS No. 104809-08-7](/img/structure/B8637.png)
4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate is a complex organic compound with a unique structure. Let’s break down its components:
4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] : This part consists of a phenyl group attached to a modified amino acid (2-amino-3-methoxy-3-oxopropyl). The phenyl group contributes to the compound’s aromatic character.
1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] : This segment contains a purine derivative (6-aminopurin-9-yl) linked to a phosphinate moiety. The phosphinate group confers unique chemical properties.
Butanedioate : The compound is capped with a butanedioate (succinate) group, which plays a role in solubility and stability.
Synthesis Analysis
The synthesis of this compound likely involves multiple steps, including protecting group manipulations, condensation reactions, and purification. Detailed synthetic pathways would require further investigation of relevant literature.
Molecular Structure Analysis
The compound’s molecular structure combines aromatic, heterocyclic, and carboxylic acid functionalities. The phenyl and purine moieties contribute to its overall shape and reactivity. A three-dimensional visualization would provide deeper insights.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as hydrolysis, esterification, and nucleophilic substitutions. Investigating its reactivity with different reagents and conditions is essential.
Physical And Chemical Properties Analysis
Solubility : The compound’s solubility likely depends on the substituents and pH. Experimental data would be necessary to determine its solubility profile.
Melting Point and Boiling Point : These parameters provide insights into its stability and volatility.
Spectroscopic Data : NMR, IR, and UV-Vis spectra would reveal functional groups and confirm the compound’s structure.
Safety And Hazards
Safety data, including toxicity, flammability, and environmental impact, should be assessed. Consult relevant safety sheets and literature for detailed information.
Direcciones Futuras
Biological Activity : Investigate potential biological activities (e.g., anticancer, antimicrobial) through in vitro and in vivo assays.
Derivatives : Explore structural modifications to enhance desired properties or reduce toxicity.
Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.
Propiedades
Número CAS |
104809-08-7 |
|---|---|
Nombre del producto |
4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate |
Fórmula molecular |
C24H27N6O11P |
Peso molecular |
606.5 g/mol |
Nombre IUPAC |
4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate |
InChI |
InChI=1S/C24H27N6O11P/c1-36-24(33)14(25)8-12-2-4-13(5-3-12)38-16(31)6-7-17(32)40-20-19-15(9-37-42(34,35)41-19)39-23(20)30-11-29-18-21(26)27-10-28-22(18)30/h2-5,10-11,14-15,19-20,23H,6-9,25H2,1H3,(H,34,35)(H2,26,27,28) |
Clave InChI |
VCGXASLRSBTMRC-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)CCC(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C(N=CN=C54)N)N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)CCC(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C(N=CN=C54)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



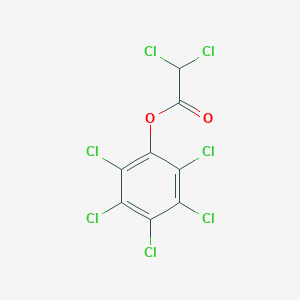
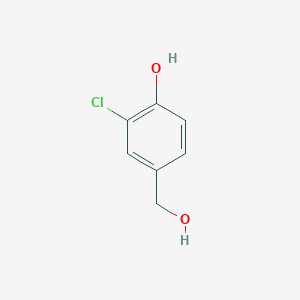
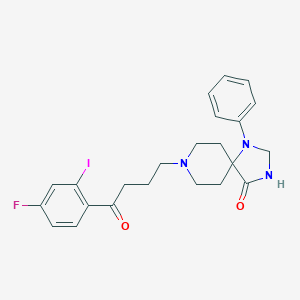
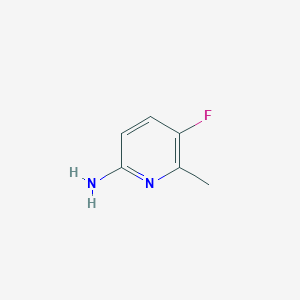
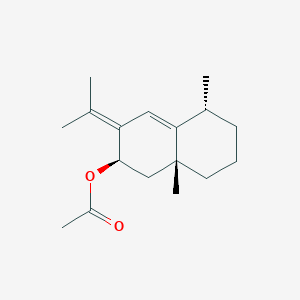
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)
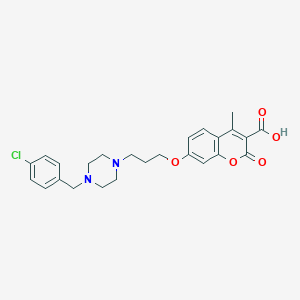

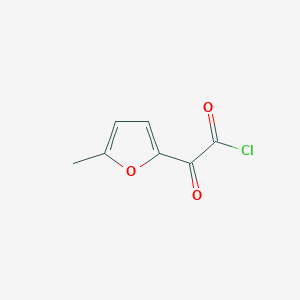
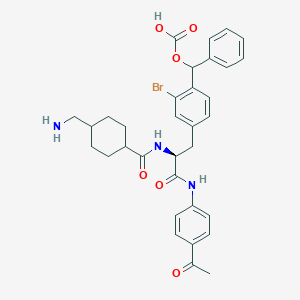
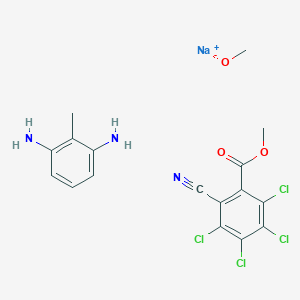
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
